N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Description

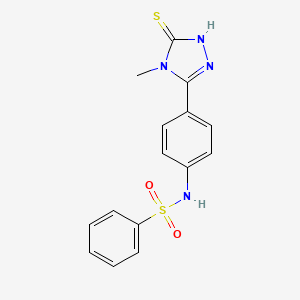

N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole core substituted with a mercapto (-SH) group at position 5 and a methyl group at position 2. The benzenesulfonamide moiety is attached to the phenyl ring at position 4 of the triazole. This compound is of interest in medicinal chemistry due to the established role of sulfonamides and triazoles in antimicrobial, antiviral, and enzyme-inhibitory activities . Its molecular formula is C₁₆H₁₅N₄O₂S₂, with a molecular weight of 375.45 g/mol (exact mass: 375.0594) . Synonyms include ZINC13533977 and AKOS000678487, and it is available from chemical suppliers for research purposes .

Properties

Molecular Formula |

C15H14N4O2S2 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-[4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide |

InChI |

InChI=1S/C15H14N4O2S2/c1-19-14(16-17-15(19)22)11-7-9-12(10-8-11)18-23(20,21)13-5-3-2-4-6-13/h2-10,18H,1H3,(H,17,22) |

InChI Key |

NPWXFKLGRWPXJY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves the formation of the triazole ring followed by the introduction of the sulfonamide group. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable aryl halide under basic conditions to form the triazole derivative. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogenating agents, nitrating agents, etc.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Halogenated, nitrated, or other substituted aromatic compounds.

Scientific Research Applications

N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The sulfonamide group can interact with proteins, potentially inhibiting their function. These interactions can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide can be contextualized against related sulfonamide-triazole hybrids. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Sulfonamide-Triazole Derivatives

Structural Variations and Implications

- Triazole vs.

- Chloro Substituent: The chloro group in introduces electron-withdrawing effects, which could modulate electronic properties and binding affinity .

Commercial and Research Availability

The target compound and its analogs are available from suppliers like EOS Med Chem and Parchem, with prices and purity (e.g., ≥98%) tailored for medicinal chemistry research .

Biological Activity

N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring which is known for its biological activity, particularly in antifungal and antibacterial agents. The presence of a sulfonamide group further enhances its pharmacological profile. The molecular formula is with a molecular weight of 278.33 g/mol.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit antimicrobial properties. A study demonstrated that derivatives of 4-methyl-4H-1,2,4-triazole showed significant activity against various bacterial strains. The mechanism often involves the inhibition of cell wall synthesis or disruption of cellular processes.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 20 | 100 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. Results indicate that the compound effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on human cancer cell lines to assess the compound's potential as an anticancer agent. The results showed that it exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The proposed mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase, crucial for folate synthesis in bacteria.

- Reactive Oxygen Species (ROS) Generation : The triazole ring may induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : Studies suggest it may interfere with cell cycle progression in cancer cells.

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria and fungi, showing promising results comparable to conventional antibiotics.

- Cancer Treatment : Preclinical trials involving animal models demonstrated significant tumor reduction when treated with this compound in conjunction with standard chemotherapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.